5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one
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Overview
Description
5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one typically involves a multi-step process. One common method includes the use of a Friedel-Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine . The reaction conditions often require a catalyst, such as aluminum chloride, and are conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one is unique due to its specific tricyclic structure and the presence of both sulfur and oxygen atoms within the ring system
Properties
Molecular Formula |
C17H12N2O2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-sulfanylidene-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O2S/c1-10-5-4-6-11(9-10)19-16(20)15-14(18-17(19)22)12-7-2-3-8-13(12)21-15/h2-9,15H,1H3 |
InChI Key |
GAQFXQUDLSWXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(=NC2=S)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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